molecular formula C14H11F2N3O2 B2686217 N'-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide CAS No. 838899-15-3

N'-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide

Cat. No. B2686217
CAS RN: 838899-15-3
M. Wt: 291.258
InChI Key: RIDPULKOIJGQBL-UHFFFAOYSA-N
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Description

N'-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide, commonly known as DPO, is a chemical compound that belongs to the family of oxamides. It has been found to have significant applications in scientific research, particularly in the field of biochemistry and pharmacology. DPO is a potent inhibitor of a class of enzymes known as serine proteases, which play a crucial role in many biological processes. In

Scientific Research Applications

Synthesis and Material Applications

Research has focused on the synthesis and characterization of new compounds and polymers incorporating similar structural motifs, demonstrating applications in material science. For instance, Choi and Jung (2004) developed new aromatic polyamides containing n-alkylphenylimide units, which showed enhanced thermal stability and excellent solubility due to the presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains, indicating potential applications in high-performance materials Choi & Jung, 2004. Similarly, research by Ramakrishna et al. (2017) on oxamidato pillared heteroligated dirhenium(I) metallacrown ethers detailed their synthesis, structural characterization, and potential applications in catalysis and molecular recognition, showcasing the versatility of oxamide-based ligands in creating complex metal-organic frameworks Ramakrishna et al., 2017.

Structural Characterization and Analysis

Further, Artheswari et al. (2019) explored the crystal structure and Hirshfeld surface analysis of a specific N-(pyridin-2-ylmethyl)benzamide derivative, contributing to our understanding of molecular interactions and crystalline organization, which is crucial for the development of new materials with tailored properties Artheswari, Maheshwaran, & Gautham, 2019.

Potential Antidepressant and Nootropic Agents

On the medicinal chemistry front, Thomas et al. (2016) synthesized Schiff's bases and 2-azetidinones of isonicotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. Their findings indicated specific compounds exhibited high antidepressant activity, highlighting the therapeutic potential of structurally related compounds in CNS disorders Thomas, Nanda, Kothapalli, & Hamane, 2016.

Applications in Gas Separation and Optoelectronic Devices

Research also extends into the development of novel materials for gas separation and optoelectronic devices. Fang, Kita, and Okamoto (2000) synthesized a series of wholly aromatic hyperbranched polyimides for gas separation applications, demonstrating the importance of structural design in creating materials with specific functionalities Fang, Kita, & Okamoto, 2000.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-9-4-5-12(11(16)7-9)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDPULKOIJGQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide

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